FAUC50 - 1273593-86-4

FAUC50

Catalog Number: EVT-268210
CAS Number: 1273593-86-4
Molecular Formula: C25H33N3O5S2
Molecular Weight: 519.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FAUC50 is a template molecular skeletal super-structure that can have different joined native-head groups added to its chemical composition to make various biogenic amines, catecholamines and neurotransmitters of those aforementioned categories into covalent binding ligands.
Overview

FAUC50 is a synthetic compound recognized as a covalent agonist of the β2 adrenoceptor, a subtype of G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including cardiovascular regulation and airway dilation. This compound has been extensively studied for its potential applications in pharmacology and drug development, particularly in understanding receptor activation mechanisms and the design of stable ligand-receptor complexes.

Source and Classification

FAUC50 was developed as part of research aimed at creating covalent ligands that could provide insights into GPCR activation and function. It belongs to a class of compounds that interact irreversibly with their target receptors, offering advantages in studying receptor dynamics compared to traditional reversible ligands. The compound's design is based on the structural characteristics of neurotransmitters, which are essential for binding to GPCRs .

Synthesis Analysis

Methods and Technical Details

The synthesis of FAUC50 involves several key steps that leverage organic chemistry techniques to create a stable covalent bond with the β2 adrenoceptor. The process typically begins with the preparation of a substituted hydroxyphenylethanol, which serves as the starting material. Following this, a series of reactions are conducted:

  1. Regioselective O-alkylation: This step involves modifying the hydroxyl group to enhance reactivity.
  2. Nucleophilic Substitution: Potassium thioacetate is used to introduce a sulfur-containing moiety.
  3. Disulfide Exchange: This reaction facilitates the formation of disulfide bonds crucial for covalent linkage.
  4. Purification: High-performance liquid chromatography (HPLC) is employed to isolate the desired product from reaction by-products.

These methods ensure that FAUC50 can effectively bind to its target receptor, forming a stable ligand-receptor complex .

Molecular Structure Analysis

Structure and Data

The molecular structure of FAUC50 features a core structure derived from catecholamines, characterized by a phenolic ring system connected to an alkyl chain through a disulfide linkage. The precise arrangement of atoms allows for effective interaction with the β2 adrenoceptor, facilitating agonistic activity.

Crystallography studies have provided detailed insights into the three-dimensional conformation of FAUC50 when bound to the β2 adrenoceptor, revealing critical interactions that stabilize the ligand-receptor complex . The compound's structural data is essential for understanding how modifications can influence binding affinity and receptor activation.

Chemical Reactions Analysis

Reactions and Technical Details

FAUC50 undergoes specific chemical reactions that are pivotal for its function as an agonist:

  1. Covalent Binding: The compound forms a covalent bond with cysteine residues in the β2 adrenoceptor, leading to irreversible receptor activation.
  2. Receptor Activation: Upon binding, FAUC50 induces conformational changes in the receptor that promote G protein coupling and subsequent intracellular signaling cascades.

These reactions are crucial for studying the pharmacological properties of GPCRs and developing new therapeutic agents targeting similar pathways .

Mechanism of Action

Process and Data

The mechanism by which FAUC50 activates the β2 adrenoceptor involves several steps:

  1. Ligand Binding: FAUC50 binds irreversibly to specific sites on the β2 adrenoceptor, primarily involving cysteine residues.
  2. Conformational Change: The binding induces a significant conformational change in the receptor structure, transitioning it from an inactive to an active state.
  3. G Protein Activation: The activated receptor interacts with G proteins, leading to downstream signaling events such as increased cyclic adenosine monophosphate levels, which mediate physiological responses like bronchodilation.

This mechanism highlights how covalent agonists can provide prolonged receptor activation compared to traditional ligands .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

FAUC50 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on specific modifications).
  • Solubility: Generally soluble in organic solvents; solubility in aqueous solutions may vary based on pH and ionic strength.
  • Stability: The compound is sensitive to oxidation; thus, it requires careful handling under inert conditions during synthesis.

These properties are critical for determining appropriate storage conditions and compatibility with biological systems during experimental applications .

Applications

Scientific Uses

FAUC50 has several important applications in scientific research:

  • Studying GPCR Activation: As a covalent agonist, FAUC50 allows researchers to investigate the mechanisms of GPCR activation and signaling pathways.
  • Drug Development: Insights gained from studies involving FAUC50 can inform the design of new therapeutics targeting β2 adrenoceptors or related GPCRs.
  • Structural Biology: The compound serves as a valuable tool for crystallography studies aimed at elucidating GPCR structures in complex with ligands.
Introduction to FAUC50

Definition and Chemical Classification of FAUC50

FAUC50 (chemical name: 5-[(1R)-2-{[2-(4-{3-[(2-Aminoethyl)disulfanyl]propoxy}-3-methoxyphenyl)ethyl]amino}-1-hydroxyethyl]-8-hydroxyquinolin-2(1H)-one) is a covalent agonist of the β₂ adrenergic receptor (β₂AR) with the molecular formula C₂₅H₃₃N₃O₅S₂ and a molar mass of 519.67 g/mol [1] [5]. It belongs to the class of synthetic phenethylamine derivatives designed for targeted covalent binding. The compound features a stereospecific (R)-configuration at the ethanolamine moiety, critical for its agonist activity, and contains three functional domains:

  • A procaterol-derived core (β-adrenergic agonist pharmacophore)
  • A disulfide-containing linker (-SSCH₂CH₂NH₂)
  • A reactive electrophilic group enabling disulfide bond formation with cysteine residues [1] [2]

Table 1: Molecular Properties of FAUC50

PropertyValue
Molecular FormulaC₂₅H₃₃N₃O₅S₂
Molar Mass519.67 g/mol
Defined Stereocenters1 (R-configuration)
Key Functional GroupsDisulfide, catechol-mimetic, quinoline
SMILES NotationCOC₁=CC(CCNCC@HC₂=C₃C=CC(=O)NC₃=C(O)C=C₂)=CC=C₁OCCCSSCCN

FAUC50 functions as an irreversible agonist due to its covalent disulfide bond formation with Cys93 in engineered β₂AR mutants (H93C) [2]. This covalent tethering strategy differentiates it from conventional diffusible agonists like adrenaline. The disulfide bond confers irreversible binding while preserving the receptor’s conformational flexibility essential for G protein activation [1] [4].

Historical Context in GPCR Agonist Development

FAUC50 emerged as a solution to a persistent challenge in GPCR structural biology: stabilizing transient agonist-bound receptor conformations for crystallography. Prior to 2011, GPCR structures were limited to inactive states due to:

  • Low agonist affinity: Diffusible agonists exhibit rapid off-rates (e.g., adrenaline’s Kd ~ μM) [4]
  • Conformational instability: Agonist-bound receptors require G proteins for stability [6]
  • Technical limitations: Detergent solubilization destabilized active complexes [3]

The design of FAUC50 was directly inspired by rhodopsin, where covalent retinal binding enables structural studies of activation intermediates [6]. Researchers leveraged the β₂AR inverse agonist-bound structure (PDB: 2RH1) to strategically engineer FAUC50’s disulfide tether, targeting residue 93 at the extracellular end of transmembrane helix 2 [2]. This represented a paradigm shift from classical drug design, prioritizing structural interrogation over therapeutic utility.

Table 2: Milestones in GPCR Structural Biology Leading to FAUC50

YearAchievementSignificance
2000Rhodopsin structure (PDB: 1F88)First GPCR structure; covalent ligand paradigm [3]
2007β₂AR-inverse agonist structure (PDB: 2RH1)Enabled structure-guided agonist design [4]
2011FAUC50-β₂AR complexFirst covalent agonist-GPCR complex [2]

Significance in Structural Pharmacology and Receptor Dynamics

FAUC50’s primary contribution lies in elucidating β₂AR activation intermediates and allosteric coupling mechanisms. Key insights include:

Agonist Binding Without Full Activation

The 3.5 Å crystal structure of FAUC50-bound β₂AR (PDB: 3P0G) revealed that agonist binding alone is insufficient to stabilize the active conformation. Despite covalent tethering and G protein-activating capability [2] [4]:

  • Cytoplasmic TM5/TM6 helices retained inactive-like positions
  • No outward movement of TM6 (hallmark of activation)
  • Intracellular crevice remained too narrow for G protein engagement

This demonstrated that agonist binding and receptor activation are distinct thermodynamic events, with FAUC50 capturing an intermediate state [4].

Conformational Coupling Mechanism

Comparative analysis of FAUC50-bound β₂AR versus nanobody-stabilized active states revealed:

  • Extracellular changes: FAUC50 induces 2Å inward shift of TM5 via hydrogen bonds with Ser203⁵⁴²/Ser207⁵⁴⁶ [4]
  • Intracellular uncoupling: Without cytoplasmic stabilizers (G proteins/nanobodies), the receptor relaxes to inactive conformations within microseconds (molecular dynamics data) [2]
  • Allosteric network disruption: Rearrangement of hydrophobic residues (Ile121³⁴⁰, Phe282⁶⁴⁴, Pro211⁵⁵⁰) couples ligand binding to TM6 motion [4]

Table 3: Structural Features of FAUC50-Bound β₂AR vs. Active State

FeatureFAUC50-Bound β₂ARGs-Stabilized β₂AR
TM6 cytoplasmic displacement<1Å14Å
Ionic lock (Arg³⁵⁰-Glu⁶³⁰)IntactBroken
G protein binding siteClosedOpen
Stabilizing factorsCovalent agonist onlyAgonist + Gs protein

Technological Legacy

FAUC50 established covalent tethering as a strategy for GPCR structural studies [2] [6]:

  • Enabled crystallization of agonist-bound β₂AR in lipid bilayers via lipidic cubic phase (LCP) technology
  • Pioneered hybrid approaches combining structure-guided chemistry with protein engineering
  • Provided template for covalent agonists targeting >10 GPCRs (e.g., adenosine A₂A receptor) [6]

The compound remains a cornerstone for studying GPCR energy landscapes, illustrating how ligands sample multiple states along the activation pathway [4] [6].

Properties

CAS Number

1273593-86-4

Product Name

FAUC50

IUPAC Name

5-[(1R)-2-[2-[4-[3-(2-aminoethyldisulfanyl)propoxy]-3-methoxyphenyl]ethylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one

Molecular Formula

C25H33N3O5S2

Molecular Weight

519.7 g/mol

InChI

InChI=1S/C25H33N3O5S2/c1-32-23-15-17(3-7-22(23)33-12-2-13-34-35-14-10-26)9-11-27-16-21(30)18-4-6-20(29)25-19(18)5-8-24(31)28-25/h3-8,15,21,27,29-30H,2,9-14,16,26H2,1H3,(H,28,31)/t21-/m0/s1

InChI Key

MQROXSOVKCABJV-NRFANRHFSA-N

SMILES

O=C1NC2=C(C([C@@H](O)CNCCC3=CC=C(OCCCSSCCN)C(OC)=C3)=CC=C2O)C=C1

Solubility

Soluble in DMSO

Synonyms

FAUC50; FAUC-50; FAUC 50;

Canonical SMILES

COC1=C(C=CC(=C1)CCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN

Isomeric SMILES

COC1=C(C=CC(=C1)CCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)OCCCSSCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.